
2-(Chloromethyl)oxolane;chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)oxolane;chromium is a compound that combines the properties of 2-(Chloromethyl)oxolane and chromiumIt is a colorless to light yellow liquid used as an intermediate in organic synthesis . Chromium, on the other hand, is a transition metal known for its various oxidation states and its use in industrial applications such as electroplating and the production of stainless steel .
Preparation Methods
The preparation of 2-(Chloromethyl)oxolane typically involves the reaction of tetrahydrofurfuryl alcohol with thionyl chloride in the presence of pyridine. The reaction is carried out under controlled temperature conditions to prevent excessive exothermic reactions. The product is then purified through distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
2-(Chloromethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of 2-(Chloromethyl)oxolane can lead to the formation of tetrahydrofuran derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Chloromethyl)oxolane;chromium has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)oxolane involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
2-(Chloromethyl)oxolane is similar to other chloromethyl-substituted compounds such as chloromethyl oxirane and chloromethyl tetrahydrofuran. its unique structure and reactivity make it distinct in terms of its applications and chemical behavior. Similar compounds include:
Chloromethyl oxirane: Known for its use in epoxy resin production.
Chloromethyl tetrahydrofuran: Used as an intermediate in organic synthesis.
Properties
CAS No. |
189812-57-5 |
|---|---|
Molecular Formula |
C5H9ClCrO |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-(chloromethyl)oxolane;chromium |
InChI |
InChI=1S/C5H9ClO.Cr/c6-4-5-2-1-3-7-5;/h5H,1-4H2; |
InChI Key |
SOYFIGSZGIDWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCl.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)

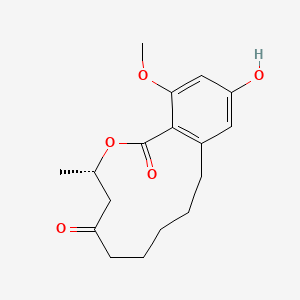
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)

![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)
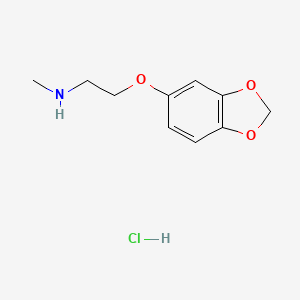

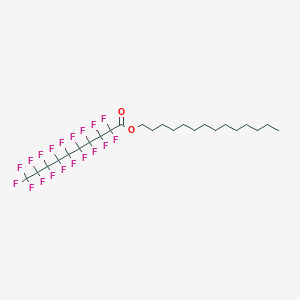

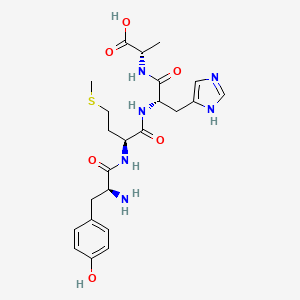
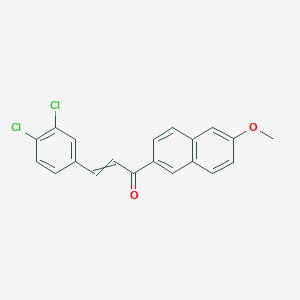
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
